molecular formula C20H19N5O8 B11109916 (E)-3,4,5-trimethoxy-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

(E)-3,4,5-trimethoxy-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B11109916
M. Wt: 457.4 g/mol
InChI Key: SZGBUZGNCCRZII-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-({N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitro-indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-({N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,4,5-trimethoxybenzamide core: This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the nitro-indole moiety: This step involves the condensation of the 3,4,5-trimethoxybenzamide with a nitro-indole derivative, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final assembly: The final product is obtained after purification, typically through column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-({N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-({N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-({N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro-indole moiety may interact with cellular proteins, leading to the modulation of signaling pathways involved in cell growth and apoptosis. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but lacking the nitro-indole moiety.

    3,4,5-Trimethoxyphenethylamine: Contains the same methoxy groups but has a different core structure.

    3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with a different substituent on the benzamide core.

Uniqueness

3,4,5-TRIMETHOXY-N-({N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to the combination of its methoxy groups and the nitro-indole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N5O8

Molecular Weight

457.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H19N5O8/c1-31-14-6-10(7-15(32-2)18(14)33-3)19(27)21-9-16(26)23-24-17-12-8-11(25(29)30)4-5-13(12)22-20(17)28/h4-8,22,28H,9H2,1-3H3,(H,21,27)

InChI Key

SZGBUZGNCCRZII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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